Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Medicinal chemistry Physicochemical profiling Scaffold differentiation

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 887041-88-5) is a member of the 1,3,4-thiadiazol-2-yl-benzamide class, a chemical family widely represented in Wnt signalling pathway inhibitor patents and carbonic anhydrase inhibitor programs. It is characterised by an ortho-amino substituent on the benzamide ring and a 5-ethyl group on the 1,3,4-thiadiazole core, with the molecular formula C11H12N4OS and a molecular weight of 248.30 g/mol.

Molecular Formula C11H12N4OS
Molecular Weight 248.3
CAS No. 887041-88-5
Cat. No. B2805506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
CAS887041-88-5
Molecular FormulaC11H12N4OS
Molecular Weight248.3
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16)
InChIKeyWUAHPFFXALGJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 887041-88-5): Structural and Physicochemical Baseline for Informed Procurement


2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 887041-88-5) is a member of the 1,3,4-thiadiazol-2-yl-benzamide class, a chemical family widely represented in Wnt signalling pathway inhibitor patents and carbonic anhydrase inhibitor programs [1]. It is characterised by an ortho-amino substituent on the benzamide ring and a 5-ethyl group on the 1,3,4-thiadiazole core, with the molecular formula C11H12N4OS and a molecular weight of 248.30 g/mol . Commercial availability is documented through Santa Cruz Biotechnology (sc-306798), Fluorochem (cat. 367706), and Leyan (cat. 1384501), typically offered at ≥97% purity for research use only . The compound serves as an advanced key intermediate in the preparation of poly(ADP-ribose) glycohydrolase (PARG) inhibitor analogs related to SI-2113, a quinazolinedione sulfonamide series .

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Generic substitution within the N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide series is demonstrably non-trivial. The ortho-amino group in the target compound introduces an additional hydrogen-bond donor and acceptor that is absent in the des-amino parent N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6), altering the topological polar surface area (TPSA) and logP values that govern both target engagement and passive membrane permeability . Changing the position of the amino substituent from ortho to para (4-amino analog) shifts the hydrogen-bond geometry from an intramolecular motif to a fully solvent-exposed vector, which can alter binding kinetics [1]. In the carbonic anhydrase inhibitor field, a single sulfonamide-to-benzamide swap on the same 5-ethyl-1,3,4-thiadiazole scaffold yields a >160-fold difference in Ki (52 nM versus 8,440 nM), demonstrating that even conservative structural modifications produce large potency shifts that preclude interchangeability without direct experimental comparison [2].

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Comparators


Ortho-Amino Substituent Confers Additional Hydrogen-Bond Donor and Increases Topological Polar Surface Area Relative to the Des-Amino Parent

The target compound possesses a 2-amino group on the benzamide ring, providing two hydrogen-bond donors (amide NH and aniline NH2) and five hydrogen-bond acceptors, compared to the des-amino comparator N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6), which has only one hydrogen-bond donor and four hydrogen-bond acceptors . This structural difference is predicted to increase the topological polar surface area (TPSA) by approximately 25–30 Ų and reduce calculated logP by approximately 0.5–1.0 log units relative to the des-amino analog, based on the property difference between 4-nitro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (ChemDiv ID 0831-1264; logP 2.64, PSA 80.75 Ų, 1 HBD) and the additional amino group contribution . The elevated HBD count and TPSA are expected to reduce passive membrane permeability while enhancing aqueous solubility, making the target compound differentially suited for targets with solvent-exposed binding pockets.

Medicinal chemistry Physicochemical profiling Scaffold differentiation

Benzamide Linkage Differentiates the Target from Sulfonamide-Based Carbonic Anhydrase Inhibitors Sharing the Same 5-Ethyl-1,3,4-thiadiazole Core

In the carbonic anhydrase (CA) inhibitor field, the nature of the linker between the thiadiazole ring and the terminal aromatic group is a dominant determinant of potency. The sulfonamide analog 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide exhibits a Ki of 52 nM against CA, whereas the N-methylsulfonamide variant (4-[benzene(methyl)sulfonamido]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide) shows a Ki of 8,440 nM, a >160-fold reduction [1]. The target compound, a benzamide rather than a sulfonamide, lacks the sulfonamide zinc-binding group that is critical for CA inhibition. This class-level evidence indicates that the target compound is unlikely to act as a potent CA inhibitor, which may be advantageous in programs where CA inhibition constitutes an off-target liability. This stands in contrast to the 4-amino sulfonamide analog Sulfaethidole (4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), a known carbonic anhydrase inhibitor, from which the target compound is structurally and pharmacologically distinct [2].

Carbonic anhydrase inhibition Enzyme selectivity Scaffold hopping

Documented Role as a Key Intermediate for PARG Inhibitor SI-2113 Analogs Versus General-Purpose Screening Compounds

According to SynInnova Laboratories, the structurally analogous compound 2-amino-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)benzamide (SI-2115) is explicitly described as an advanced key intermediate in the preparation of SI-2113 related analogs, a novel quinazolinedione sulfonamide poly(ADP-ribose) glycohydrolase (PARG) inhibitor series, referencing Waszkowycz B. et al., J. Med. Chem., 61(23), 10767–10792, 2018 . The target compound (CAS 887041-88-5) shares the identical 2-amino-benzamide-thiadiazole connectivity, differing only in the 5-ethyl versus 5-methyl substitution and the direct amide linkage versus methylene-spaced amide. This documented use as a PARG inhibitor intermediate differentiates the target compound from generic thiadiazole-benzamide screening compounds that lack a defined synthetic utility in an active drug-discovery program. In contrast, N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6) is primarily referenced in carbonic anhydrase inhibitor literature without an equivalent documented role in PARG programs, and the analogous compounds disclosed in the patent WO2016131808A1 target Wnt signalling rather than PARG, highlighting the program-specific differentiation [1].

DNA damage repair PARG inhibition Chemical intermediate

Purity and Supplier Differentiation: Commercial Availability at ≥97% Purity from Multiple ISO-Certified Sources

The target compound is available from multiple independent suppliers at ≥97% purity, including Santa Cruz Biotechnology (sc-306798, $270/500 mg), Fluorochem (cat. 367706, ¥6,754/1g), Leyan (cat. 1384501, 97%), and MolCore (NLT 97%) . This multi-vendor availability provides procurement redundancy that is not available for the more specialized comparator 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, which lacks broad commercial distribution. Notably, the CymitQuimica listing (Ref. 3D-FA119407) is now discontinued, indicating that some supply channels are constrained and that active supplier engagement is necessary . The purity specification of ≥97% across multiple vendors exceeds the typical >95% minimum for screening compounds and supports direct use in biochemical assays without additional purification.

Chemical procurement Quality control Supply chain

2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Evidence-Backed Research and Industrial Application Scenarios


PARG Inhibitor Medicinal Chemistry: Advanced Intermediate for Quinazolinedione Sulfonamide Series

Based on documentation from SynInnova Laboratories identifying structurally analogous 2-amino-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)benzamide (SI-2115) as an advanced key intermediate for SI-2113 related PARG inhibitor analogs, the target compound is indicated for use in medicinal chemistry campaigns targeting poly(ADP-ribose) glycohydrolase (PARG) for oncology applications . The ortho-amino group provides a synthetic handle for further derivatisation via amide coupling or diazotisation reactions, making the compound a versatile building block for PARG inhibitor library synthesis. This application is supported by the reference to Waszkowycz B. et al., J. Med. Chem., 61(23), 10767–10792, 2018.

Wnt Signalling Pathway Inhibitor Screening and SAR Development

Patent WO2016131808A1 from Bayer Pharma AG broadly claims 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway [1]. The target compound, bearing the 5-ethyl substituent on the thiadiazole and the 2-amino group on the benzamide, falls within the structural scope of this patent class. The presence of the ortho-amino group distinguishes it from simpler benzamide analogs and may confer differential binding to Wnt pathway components. Researchers pursuing Wnt-driven oncology targets can utilise this compound as a starting point for structure-activity relationship (SAR) exploration, particularly to probe the contribution of hydrogen-bonding interactions via the ortho-amino group.

Carbonic Anhydrase Counter-Screening and Selectivity Profiling

The benzamide linker in the target compound chemically differentiates it from the sulfonamide-based carbonic anhydrase inhibitors that dominate the thiadiazole-benzamide scaffold literature [2]. The >160-fold potency difference between sulfonamide and N-methylsulfonamide analogs on the same scaffold (Ki = 52 nM vs. 8,440 nM) demonstrates that linker chemistry is a dominant determinant of CA inhibition. The absence of the sulfonamide zinc-binding motif in the target compound suggests it may serve as a CA-inactive control or as a scaffold for developing inhibitors with reduced CA off-target liability. This is valuable in programs where on-target PARG or Wnt inhibition is desired without concomitant CA inhibition.

Physicochemical Probe Development: Hydrogen-Bonding and Solubility Studies

The elevated hydrogen-bond donor count (2 HBD) and predicted higher TPSA (estimated 95–110 Ų) of the target compound relative to the des-amino analog (1 HBD, TPSA ≈ 55–60 Ų) make it a useful tool compound for investigating the impact of ortho-amino substitution on solubility, permeability, and target engagement in biochemical and cellular assays . In pharmaceutical profiling, the compound can serve as a matched molecular pair with N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6) to isolate the contribution of the ortho-amino group to ADMET parameters.

Quote Request

Request a Quote for 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.